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Compound of Interest

Compound Name: Decafluorobiphenyl

Cat. No.: B1670000

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of
decafluorobiphenyl (Ci2F10). The information presented herein is curated for researchers,
scientists, and professionals in drug development who require a thorough understanding of the
solid-state properties of this perfluorinated aromatic compound. This document details the
molecular geometry, crystal packing, and the intricate network of intermolecular interactions,
supported by quantitative data, detailed experimental protocols, and visual diagrams to
facilitate a deeper understanding.

Introduction

Decafluorobiphenyl is a fully fluorinated aromatic compound that has garnered significant
interest in various fields, including materials science and medicinal chemistry, due to its unique
electronic properties and high thermal and chemical stability. The substitution of hydrogen with
fluorine atoms drastically alters the molecule's electrostatic potential and intermolecular
interaction propensity, leading to distinct crystal packing arrangements compared to its
hydrocarbon analogue, biphenyl. Understanding the precise three-dimensional structure is
paramount for designing novel materials and for predicting the solid-state behavior of drug
candidates incorporating this moiety.

Synthesis and Crystallization
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The synthesis of decafluorobiphenyl is typically achieved through an Ullmann coupling
reaction of bromopentafluorobenzene or chloropentafluorobenzene.

Experimental Protocol: Synthesis via Ullmann Reaction

Materials:

» Bromopentafluorobenzene

o Activated Copper powder

« lodine (for activation)

e Acetone

e Concentrated Hydrochloric Acid
o Hexane (for recrystallization)
Procedure:

o Copper Activation: 8.1 g of copper powder is stirred in a solution of 1.3 g of iodine in 80 mL
of acetone. The mixture is then washed with a solution of 20 mL of concentrated hydrochloric
acid in 20 mL of acetone. The activated copper is then dried in a vacuum oven for 1 hour.[1]

» Ullmann Coupling: The activated copper is added to bromopentafluorobenzene. The reaction
mixture is heated to initiate the coupling reaction. The temperature is carefully controlled as
the reaction proceeds.

o Work-up and Purification: After the reaction is complete, the solid product is filtered from the
unreacted starting material. The crude decafluorobiphenyl is then purified by
recrystallization from hexane. This process yields solid decafluorobiphenyl with a purity of
97-98%.[1]

Experimental Protocol: Single Crystal Growth

High-quality single crystals of decafluorobiphenyl suitable for X-ray diffraction can be
obtained by slow evaporation from a hexane solution.
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Materials:

o Purified decafluorobiphenyl
e Hexane (spectroscopic grade)
Procedure:

» A saturated solution of decafluorobiphenyl in hexane is prepared at room temperature.

The solution is filtered to remove any particulate matter.

The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of
the solvent.

The vial is left undisturbed in a vibration-free environment.

Colorless, needle-like crystals typically form over a period of several days.

Crystallographic Data

The crystal structure of decafluorobiphenyl was determined by single-crystal X-ray diffraction.
The crystallographic data are summarized in the tables below. The data corresponds to the
Cambridge Crystallographic Data Centre (CCDC) deposition number 207400.

Unit Cell Parameters
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c
a (A) 15.34
b (A) 5.91

c (R) 13.51
o (°) 920

B (°) 112.1
y () 920
Volume (A3) 1134
z 4

Selected Bond Lengths

Bond Length (A)
C1l-C2 1.395
C2-C3 1.383
C3-C4 1.381
C4-C5 1.383
C5-C6 1.391
C6-C1 1.393
Cl-Cr 1.488
C-F (average) 1.355

Selected Bond Angles
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Angle Value (°)
C6-C1-C2 120.3
C1-C2-C3 119.8
C2-C3-C4 120.1
C3-C4-C5 120.0
C4-C5-C6 119.9
C5-C6-C1 120.0
c2-c1-cr 120.1
Ce6-C1-C1 119.6

Torsion Angles
Angle Value (°)
c2-ci1-cr-cz 59.9
C6-C1-C1'-Ce' 59.9

Intermolecular Interactions and Crystal Packing

The crystal packing of decafluorobiphenyl is dominated by a combination of weak

intermolecular interactions, primarily C-F---F-C and C-F---1t interactions. These interactions,

although individually weak, collectively dictate the supramolecular assembly and the overall

stability of the crystal lattice.

The perfluorinated phenyl rings are twisted with respect to each other, with a dihedral angle of

approximately 59.9°. This non-planar conformation is a key feature of the molecular structure in

the solid state. The packing motif can be described as a layered structure where molecules are

arranged in a herringbone pattern.

The C-F---F-C interactions are numerous and play a significant role in the cohesion of the

crystal structure. Additionally, C-F---1t interactions, where a fluorine atom of one molecule
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interacts with the electron-rich 1t-system of an adjacent molecule, contribute to the stability of

the packing.

Experimental and Logical Workflows

The determination of the crystal structure of decafluorobiphenyl follows a well-defined
workflow, from the synthesis of the material to the final analysis of the crystallographic data.
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Caption: Experimental workflow for the determination of the crystal structure of
decafluorobiphenyl.

Conclusion

This technical guide has provided a detailed account of the crystal structure of
decafluorobiphenyl. The presented data, including unit cell parameters, bond lengths, bond
angles, and torsion angles, offer a precise description of the molecular geometry and packing
in the solid state. The elucidation of the synthesis and crystallization protocols provides a
practical basis for obtaining high-quality crystalline material. The analysis of the intermolecular
interactions highlights the crucial role of weak C-F---F-C and C-F---1t forces in directing the
supramolecular architecture. This comprehensive understanding of the crystal structure of
decafluorobiphenyl is essential for its application in the rational design of advanced materials
and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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